Pentane-1-sulfonamide
Overview
Description
Pentane-1-sulfonamide is a useful research compound. Its molecular formula is C5H13NO2S and its molecular weight is 151.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Sulfonamide Inhibitors
Pentane-1-sulfonamide falls under the class of sulfonamide compounds. Sulfonamides have significant applications as synthetic bacteriostatic antibiotics. They are utilized in therapies against bacterial infections and those caused by other microorganisms. Their use extends beyond antibiotics, as they are also found in drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. In recent research, sulfonamides have been used as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease (Gulcin & Taslimi, 2018).
2. Histamine H3 Receptor Antagonists
This compound derivatives have been identified as potent histamine H3 receptor antagonists. This is important in the development of new therapeutic drugs targeting histamine receptors, which are implicated in a variety of physiological and pathological processes (Tozer et al., 2002).
3. Bioisosteres in Medicinal Chemistry
Bicyclo[1.1.1]pentane, a derivative of this compound, is recognized as a bioisostere for aryl, tert-butyl, and internal alkynes in medicinal chemistry. This compound has shown promise in the development of drugs, particularly in improving pharmacokinetic properties or reducing toxicological concerns (Wu et al., 2020).
4. Advanced Drug Delivery Systems
The modification of bicyclo[1.1.1]pentane with various functional groups, including sulfonamides, can lead to the development of novel drug scaffolds. These modified compounds could play a significant role in the future of drug discovery, offering new avenues for drug development (Wu et al., 2020).
5. Analytical Applications in Environmental Studies
Sulfonamides, including this compound derivatives, have been extensively studied for their environmental impact, particularly their presence in water and soil. Monitoring these compounds is crucial due to their potential to affect microbiota and contribute to antimicrobial resistance (Hoff et al., 2016).
Safety and Hazards
Pentane-1-sulfonamide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
Pentane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
this compound interacts with its targets by acting as a competitive inhibitor. It mimics the natural substrates of these enzymes, thereby blocking their active sites and preventing the normal substrates from binding . This inhibition disrupts the normal functioning of the enzymes, leading to a halt in the processes they catalyze .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for the synthesis of nucleic acids in bacteria . This disruption can lead to the bacteriostatic effect, inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetics of sulfonamides, including this compound, involve absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are known to be rapidly absorbed and slowly excreted, resulting in a long residence time in the body . This allows for the maintenance of adequate blood levels for extended periods .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cellular processes in bacteria. By inhibiting the synthesis of folic acid, the compound prevents the production of nucleic acids, thereby inhibiting bacterial growth . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organo-sulphur compounds in the environment can potentially interact with the compound, affecting its stability and activity . Additionally, the compound’s effectiveness can be influenced by the patient’s age, nutritional status, and kidney function .
Properties
IUPAC Name |
pentane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFQGMYPBURXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448304 | |
Record name | 1-pentanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52960-14-2 | |
Record name | 1-pentanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.